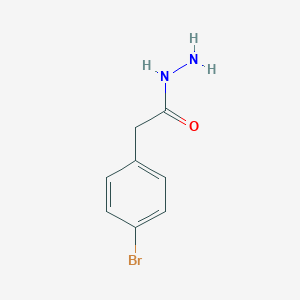

N'-(4-Bromophenyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(4-Bromophenyl)acetohydrazide and its derivatives involves several key steps characterized by the use of UV-Vis, FT-IR, and NMR spectroscopy for identification. A notable derivative, N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, demonstrates the compound's versatility in forming heterocyclic compounds with potential antibacterial activity. The synthesis process typically employs specific conditions to achieve the desired products, highlighting the importance of precise reaction control and characterization techniques (Kadhim & Mekky, 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods provide detailed insights into the molecular structure of N'-(4-Bromophenyl)acetohydrazide derivatives. These studies reveal the configurations, bond lengths, and angles, offering a comprehensive understanding of the compound's geometry. For instance, crystal structure analysis of related compounds shows significant variations in dihedral angles and configurations around the C=N bond, contributing to our understanding of their structural properties and potential reactivity (Quoc et al., 2019).

Chemical Reactions and Properties

N'-(4-Bromophenyl)acetohydrazide participates in various chemical reactions, leading to the formation of complex molecules with significant biological and chemical properties. These reactions often involve the formation of Schiff bases and hydrazones, showcasing the compound's versatility as a precursor for synthesizing bioactive molecules. The reactivity of the compound is influenced by its structural configuration, with studies highlighting its potential in forming compounds with antibacterial and urease inhibitory activities (Sheng et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity :

- Kadhim and Mekky (2021) synthesized a new heterocyclic derivative of N'-(4-Bromophenyl)acetohydrazide and investigated its biological activities against bacteria like E. coli and Staphylococcus aureus. They also performed theoretical studies using density functional theory (DFT) to understand the compound's light harvesting efficiencies (Kadhim & Mekky, 2021).

Anticancer Potency :

- A study by Turan-Zitouni et al. (2018) explored the anticancer potency of derivatives of N'-(4-Bromophenyl)acetohydrazide on various cancer cell lines, noting significant efficiency against human breast adenocarcinoma and lung carcinoma cell lines (Turan-Zitouni et al., 2018).

Nonlinear Optical Properties :

- Research by Naseema et al. (2010) focused on the synthesis of hydrazones related to N'-(4-Bromophenyl)acetohydrazide and their nonlinear optical properties, suggesting potential applications in optical devices (Naseema et al., 2010).

Antimicrobial Activity :

- A study by Bonde and Gaikwad (2004) synthesized derivatives of N'-(4-Bromophenyl)acetohydrazide and evaluated their antibacterial and antimycobacterial activities, finding significant activity against various microbial strains (Bonde & Gaikwad, 2004).

Corrosion Inhibition :

- Obot et al. (2016) utilized density functional theory (DFT) and Monte Carlo simulations to study Schiff bases of N'-(4-Bromophenyl)acetohydrazide as corrosion inhibitors for steel, demonstrating their effectiveness in acid mediums (Obot et al., 2016).

Molecular Architecture and Supramolecular Interactions :

- Khalid et al. (2021) synthesized novel pyridine-based hydrazone derivatives, including N'-(4-Bromophenyl)acetohydrazide, and explored their molecular architecture and supramolecular interactions using density functional theory and X-ray crystallography (Khalid et al., 2021).

Urease Inhibition :

- Sheng et al. (2015) investigated the urease inhibitory activities of N'-(4-Bromophenyl)acetohydrazide derivatives, finding strong inhibitory properties (Sheng et al., 2015).

Safety And Hazards

The safety information for N’-(4-Bromophenyl)acetohydrazide includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H319 , indicating that the compound is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351 , which advise to rinse cautiously with water in case of contact with eyes.

Propiedades

IUPAC Name |

N'-(4-bromophenyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIZEHFTRRBEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

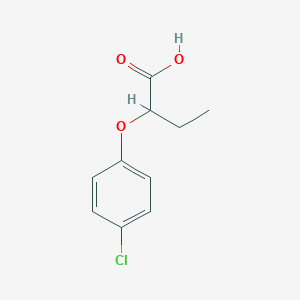

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Bromophenyl)acetohydrazide | |

CAS RN |

14579-97-6 |

Source

|

| Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)